REACTION_CXSMILES
|
C([C:4]1[C:12]2[CH:11]=[C:10]([B:13]([OH:15])[OH:14])[S:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)(O)=O.S1C=CC2C=CC([C:25]([OH:27])=[O:26])=CC1=2>>[C:25]([C:6]1[CH:5]=[CH:4][C:12]2[CH:11]=[C:10]([B:13]([OH:14])[OH:15])[S:9][C:8]=2[CH:7]=1)([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=CC=2SC(=CC21)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC(=C2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=CC2=C(SC(=C2)B(O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |